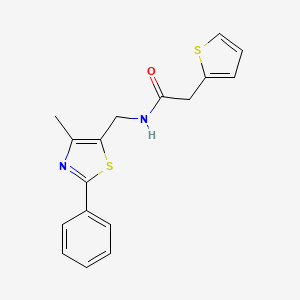
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antifungal activities. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its high yield of synthesis, its broad spectrum of biological activities, and its potential as a fluorescent probe for the detection of zinc ions. However, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide include the optimization of its synthesis method, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, future research could focus on the development of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide derivatives with improved pharmacological properties and the investigation of the structure-activity relationship of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide and its derivatives. Finally, future research could explore the use of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide as a fluorescent probe for the detection of other metal ions in biological systems.
Synthesemethoden
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can be synthesized using various methods, including the reaction of 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by the reaction with 4-methyl-2-phenylthiazole-5-carbaldehyde. Another method involves the reaction of 2-(thiophen-2-yl)acetic acid with N-(4-methyl-2-phenylthiazol-5-yl)methanesulfonamide, followed by the reaction with thionyl chloride. The yield of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide using these methods has been reported to be around 80%.
Wissenschaftliche Forschungsanwendungen
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-15(11-18-16(20)10-14-8-5-9-21-14)22-17(19-12)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSXKMIHUJDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)
![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)
![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)
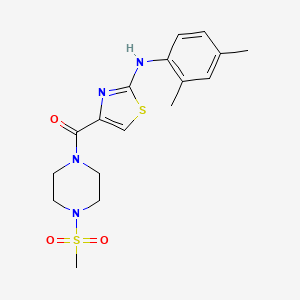
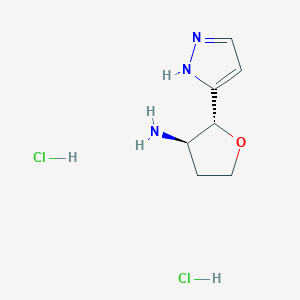


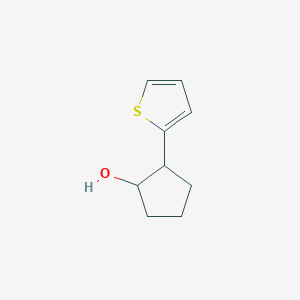
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)
![2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587165.png)
![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)
![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
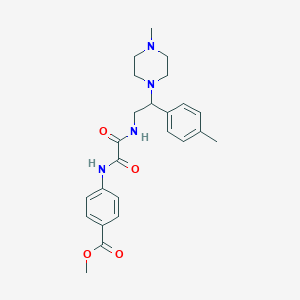
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)